molecular formula MgNH4PO4·6H2O<br>H16MgNO10P B231532 Magnesium ammonium phosphate hexahydrate CAS No. 15490-91-2

Magnesium ammonium phosphate hexahydrate

Cat. No. B231532
CAS RN: 15490-91-2
M. Wt: 245.41 g/mol
InChI Key: CKMXBZGNNVIXHC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium ammonium phosphate hexahydrate (MAP) is a crystalline compound that is commonly known as struvite. It is a naturally occurring mineral that is found in the urinary tract of humans and animals. MAP has been widely studied for its potential applications in various fields, including agriculture, environmental remediation, and biomedical research.

Scientific Research Applications

Wastewater Treatment and Fertilizer Production

  • Struvite as a Slow-Release Fertilizer : MAP, known as struvite, is used to recover ammonia from industrial wastewater. It serves as a slow-releasing fertilizer, making it beneficial for agricultural applications. The use of bittern, a by-product of salt manufacture, as a low-cost magnesium source for struvite production has been investigated (Diwani, Rafie, Ibiari, & El-Aila, 2007).
  • Recovery from Poultry Manure Wastewater : MAP precipitation is effective in recovering high-strength ammonium nitrogen from poultry manure wastewater, further confirming its use as a valuable slow-release fertilizer for agriculture (Yetilmezsoy & Sapci-Zengin, 2009).

Material Science and Engineering

  • In Cement and Construction : MAP is a major component in magnesium phosphate cements (MPCs), widely used in civil engineering due to properties like fast setting and early strength acquisition. These cements have potential biomedical applications, such as in hard tissue repair (Mestres & Ginebra, 2011).
  • Chemical Properties at High Temperatures : The behavior of MAP when heated to high temperatures has been studied. It transitions from an amorphous phase to crystalline magnesium pyrophosphate, a process that may be relevant to various industrial applications (Sutor & Wooley, 1968).

Environmental Applications

  • Phosphorus Recovery from Wastewater : MAP formation and recovery from wastewater is significant in addressing phosphorus depletion issues. The process of MAP crystallization, purification, and reuse as a sustainable agriculture fertilizer has been explored extensively (Liu, Kumar, Kwag, & Ra, 2013).
  • Enhanced Electrochemical Phosphate Recovery : Electrochemical recovery of phosphorus as struvite from wastewater is an innovative method. This approach could potentially address the limitations of rock phosphate availability (Sultana & Greenlee, 2022).

properties

IUPAC Name

azanium;magnesium;phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg.H3N.H3O4P.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H3,1,2,3,4);6*1H2/q+2;;;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMXBZGNNVIXHC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H16MgNO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1])
Record name Struvite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015490912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10436932
Record name Ammonium Magnesium Phosphate Hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15490-91-2, 13478-16-5
Record name Struvite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015490912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium Magnesium Phosphate Hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STRUVITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3EJL1462
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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